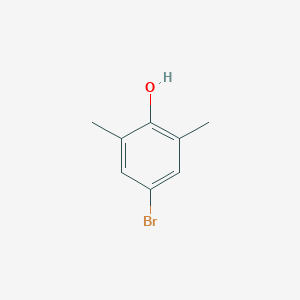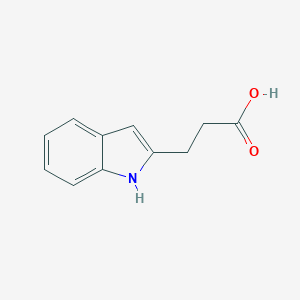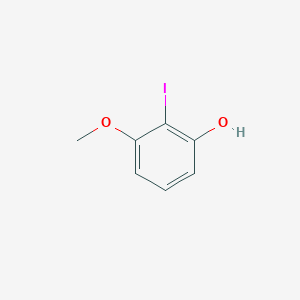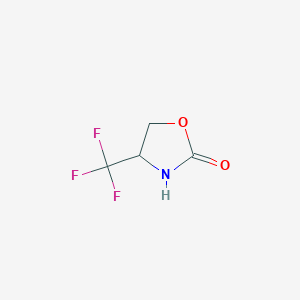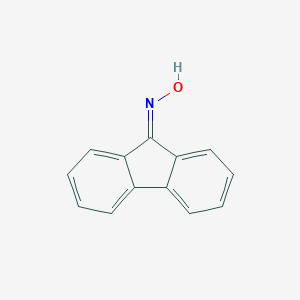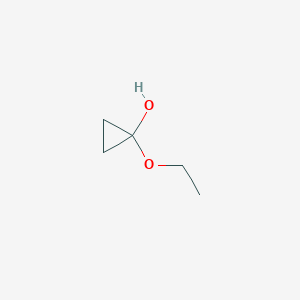
1-Ethoxycyclopropanol
Descripción general
Descripción
1-Ethoxycyclopropanol is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as 1-ethoxycyclopropan-1-ol and cyclopropanone ethylhemiketal .
Molecular Structure Analysis
The molecular structure of 1-Ethoxycyclopropanol consists of a cyclopropane ring with an ethoxy group and a hydroxyl group attached . The InChI representation of its structure isInChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3 . Physical And Chemical Properties Analysis
1-Ethoxycyclopropanol has a molecular weight of 102.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 102.068079557 g/mol . The topological polar surface area is 29.5 Ų . The compound is covalently bonded and has a complexity of 66.5 .Aplicaciones Científicas De Investigación
Ethylene Inhibition in Plants : 1-Methylcyclopropene (1-MCP) is known as a potent inhibitor of ethylene action in plants. Studies have shown that 1-MCP can significantly impact a variety of fruits, vegetables, and floriculture crops by delaying ripening and senescence, thereby maintaining postharvest quality (Blankenship & Dole, 2003).
Postharvest Quality Improvement : The use of 1-MCP on various fruits and vegetables, including apples, avocados, bananas, and others, has been extensively researched. It is used commercially to improve the maintenance of product quality by delaying ripening processes and preserving desirable characteristics (Watkins, 2006).
Reduced Chilling Injury in Avocado : Application of 1-MCP at low concentrations prior to cold storage has shown to reduce chilling injury in various avocado cultivars. This leads to reduced fruit softening, maintaining green peel color, and reducing pulp browning (Hershkovitz, Saguy, & Pesis, 2005).
Phenolic Composition in Peach : 1-MCP treatment on postharvest peach has been observed to influence the phenolic composition and antioxidant capacity, impacting the fruit's quality and shelf life (Wu et al., 2018).
Effects on Ethylene Perception : Studies have explored how 1-MCP affects the ethylene biosynthetic and signal transduction pathways in fruits like apples and peaches, providing insights into the molecular mechanisms behind its action (Cin et al., 2006).
Propiedades
IUPAC Name |
1-ethoxycyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYAYFNIVUIJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449927 | |
| Record name | 1-ethoxycyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxycyclopropanol | |
CAS RN |
13837-45-1 | |
| Record name | 1-ethoxycyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)
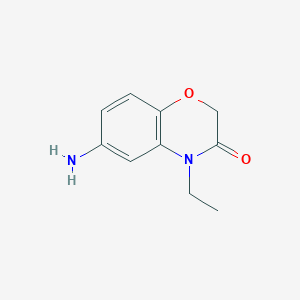



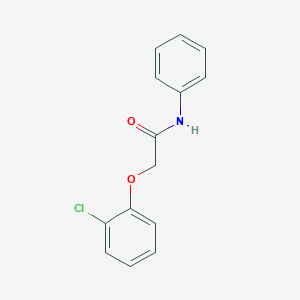
![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)

